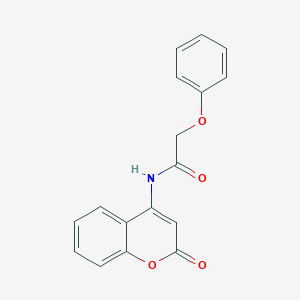![molecular formula C19H17Cl2N3O2S B252142 N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nicotinamide adenine dinucleotide (NAD+) precursor and has been found to have important biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide is not fully understood. However, it is believed that the compound works by increasing the levels of NAD+ in cells. NAD+ is an important cofactor that is involved in a wide range of cellular processes, including DNA repair, metabolism, and cell signaling.
Biochemical and Physiological Effects
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been found to have important biochemical and physiological effects. Studies have shown that the compound can increase the levels of NAD+ in cells, which can lead to improved mitochondrial function, increased energy production, and enhanced cellular repair mechanisms. Additionally, N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide in lab experiments is its ability to increase the levels of NAD+ in cells. This can lead to improved mitochondrial function and enhanced cellular repair mechanisms. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in various experimental settings. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields. Finally, future studies should focus on optimizing the synthesis process of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide to make it more accessible to researchers.
Métodos De Síntesis
The synthesis of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 3,6-dichloro-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 6-methyl-3-pyridinecarboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate product with N-(3-aminopropyl)nicotinamide to form the desired compound.
Aplicaciones Científicas De Investigación
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide can inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of novel anticancer drugs.
Propiedades
Fórmula molecular |
C19H17Cl2N3O2S |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
N-[3-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-11-3-4-12(10-24-11)18(25)22-7-2-8-23-19(26)17-16(21)14-6-5-13(20)9-15(14)27-17/h3-6,9-10H,2,7-8H2,1H3,(H,22,25)(H,23,26) |
Clave InChI |
DYLYCRVTCJRBDA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)